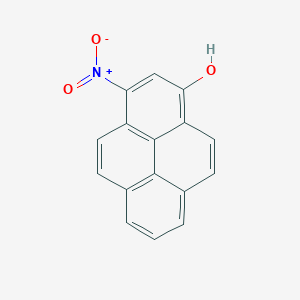

3-nitropyren-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitropyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)11-6-4-9-2-1-3-10-5-7-12(14)16(11)15(9)10/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQCPFGCIYLAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235754 | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86674-49-9 | |

| Record name | 3-Hydroxy-1-nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86674-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086674499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Environmental Occurrence of 3 Nitropyren 1 Ol

Parent Compound (1-Nitropyrene) Environmental Sources and Formation Pathways

1-Nitropyrene (B107360) is a nitrated polycyclic aromatic hydrocarbon (NPAH) that is widespread in the environment. acs.orgontosight.ai It is recognized as a mutagenic and carcinogenic compound. ontosight.aiontosight.ai

Combustion Emissions (e.g., Diesel Engine Exhaust, Coal Fly Ash)

A primary source of 1-nitropyrene in the environment is from incomplete combustion processes. ontosight.aiontosight.ai It is a significant component of diesel engine exhaust and has been used as a marker for occupational exposure to these emissions. nih.goviarc.frpscleanair.org The high temperatures and excess air in diesel engines facilitate the reaction of pyrene (B120774) with nitrogen oxides to form 1-nitropyrene. nih.gov Studies have shown that the concentration of 1-nitropyrene can increase as it moves from the engine cylinder to the exhaust manifold. nih.gov

Beyond diesel exhaust, 1-nitropyrene has been identified in the emissions from various combustion sources, including:

Coal fly ash nih.goviarc.fraacrjournals.org

Waste incinerators nih.gov

Wood stoves iarc.fr

Fumes from cooking oils nih.gov

Atmospheric Reactions of Polycyclic Aromatic Hydrocarbons (PAHs) with Nitrogen Oxides

1-Nitropyrene can be formed in the atmosphere through the reaction of its parent PAH, pyrene, with nitrogen oxides. ontosight.aiontosight.ai Pyrene present in the atmosphere can react with nitrogen dioxide (NO2), particularly in the presence of sunlight, to form 1-nitropyrene. ontosight.ai While photochemical processes in the atmosphere are known to form 2-nitropyrene, the formation of 1-nitropyrene through this pathway is considered less significant. nih.gov However, heterogeneous reactions of particle-bound PAHs with gaseous pollutants like N2O5, NO3, and NO2 can lead to the formation of various nitrated PAHs, including nitropyrenes. nih.govresearchgate.net

Occurrence in Foodstuffs

1-Nitropyrene has been detected in various food products, which is often attributed to the deposition of airborne particulates or to food processing methods like grilling, smoking, and roasting. nih.goviarc.fr Foods with notable levels of 1-nitropyrene include certain spices, teas, and grilled meats and fish. nih.govmdpi.com For instance, grilled chicken was found to contain 1-nitropyrene, likely due to the incomplete combustion of fat reacting with nitrogen dioxide during cooking. mdpi.com

Biotransformation Pathways Leading to 3-Nitropyren-1-ol Formation

Once 1-nitropyrene enters the human body, primarily through inhalation and ingestion, it undergoes metabolic processes that can lead to the formation of various metabolites, including this compound. acs.org

Cytochrome P450 (CYP)-Mediated C-Oxidation of 1-Nitropyrene

The primary pathway for the metabolism of 1-nitropyrene is through oxidation reactions catalyzed by the cytochrome P450 (CYP) family of enzymes. researchgate.netuq.edu.aunih.gov These enzymes are crucial in the biotransformation of a wide range of foreign compounds. researchgate.net The C-oxidation of 1-nitropyrene results in the formation of several hydroxylated metabolites, including 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol. nih.govnih.govaacrjournals.org

Specific Human CYP Isoforms Involved (e.g., CYP3A4, CYP2A13, CYP2E1)

Several specific human CYP isoforms have been identified as playing a role in the metabolism of 1-nitropyrene. Research has shown that CYP3A4 is a key enzyme in the C-oxidation of 1-nitropyrene in human liver microsomes. nih.govaacrjournals.orgnih.gov In fact, studies using human liver microsomes have demonstrated that CYP3A4 is primarily responsible for the formation of 1-nitropyren-3-ol. nih.govnih.gov This is a notable species-specific difference, as in rodents, other CYP forms lead to a predominance of 1-nitropyren-6-ol and 1-nitropyren-8-ol. nih.govnih.gov

Other human CYP isoforms implicated in 1-nitropyrene metabolism include CYP2A13 and CYP2E1. acs.orgresearchgate.net These enzymes have shown a high binding affinity for 1-nitropyrene, suggesting their significant role in its metabolism. acs.orgresearchgate.net While CYP1A2 has also been found to metabolize 1-nitropyrene, its activity appears to be less significant than that of CYP3A4 in human liver microsomes. aacrjournals.org

| CYP Isoform | Role in 1-Nitropyrene Metabolism | Primary Metabolite(s) |

| CYP3A4 | Major enzyme in C-oxidation in human liver. nih.govaacrjournals.orgnih.gov | 1-Nitropyren-3-ol nih.govnih.gov |

| CYP2A13 | Significant role due to high binding affinity. acs.orgresearchgate.net | Oxidized products researchgate.net |

| CYP2E1 | Important role due to high binding affinity. acs.orgresearchgate.net | Oxidized products acs.org |

| CYP1A2 | Minor role in oxidative metabolism. aacrjournals.org | trans-4,5-DHD-1-NP, 6-OH-1-NP, 3-OH-1-NP, 1-AP aacrjournals.org |

In Vitro Metabolic Studies

In vitro studies using various cellular and subcellular fractions have been instrumental in elucidating the metabolic pathways leading to the formation of this compound from its parent compound, 1-nitropyrene (1-NP). These studies have primarily focused on the role of cytochrome P450 (CYP) enzymes in the oxidative metabolism of 1-NP.

Research utilizing human liver microsomes has demonstrated that these preparations can metabolize 1-NP to several oxidized products, including this compound. aacrjournals.orgnih.gov In fact, studies with human hepatic microsomes have shown a preference for the formation of 1-nitropyren-3-ol over other hydroxylated metabolites like 1-nitropyren-6-ol and 1-nitropyren-8-ol. nih.gov This regioselectivity is a key difference compared to rodent metabolism. aacrjournals.orgnih.gov

To pinpoint the specific human CYP enzymes responsible, studies have employed recombinant human CYP enzymes expressed in cell lines like HepG2. nih.govoup.com These investigations have identified CYP3A3 and CYP3A4 as having significant activity in the C-oxidation of 1-nitropyrene. nih.govoup.com The principal metabolite produced by both CYP3A3 and CYP3A4 was 1-nitropyren-3-ol, which was formed in at least a 4-fold greater amount than 1-nitropyren-6-ol and 1-nitropyren-8-ol. nih.govoup.com Further supporting the role of the CYP3A subfamily, the inhibitor triacetyloleandomycin was found to inhibit a significant portion of 1-nitropyrene metabolism in human liver microsomes. nih.gov While CYP3A4 appears to be a major player, it has been suggested that other P450s may also contribute to 1-NP metabolism. nih.govcore.ac.uk

In addition to liver preparations, the metabolism of 1-NP has been investigated in other tissues. For instance, studies with rat liver 9000 x g supernatant under aerobic conditions showed the formation of 1-nitropyren-3-ol, alongside other oxidized and nitroreduced metabolites. nih.gov The metabolism of 1-NP has also been observed in isolated perfused and ventilated rat lungs, where 3-hydroxy-1-nitropyrene was among the identified metabolites. iarc.fr

Table 1: In Vitro Metabolic Studies of 1-Nitropyrene to this compound

| Biological System | Key Findings | Reference(s) |

|---|---|---|

| Human Liver Microsomes | Preferential formation of 1-nitropyren-3-ol over 6- and 8-hydroxy isomers. | aacrjournals.orgnih.gov |

| Vaccinia Virus Expressed Human P450s in HepG2 cells | CYP3A3 and CYP3A4 are the primary enzymes responsible for 1-nitropyrene C-oxidation, with 1-nitropyren-3-ol as the main product. | nih.govoup.com |

| Rat Liver 9000 x g Supernatant | Formation of 1-nitropyren-3-ol under aerobic conditions. | nih.gov |

| Isolated Perfused Rat Lungs | 3-hydroxy-1-nitropyrene was identified as a metabolite. | iarc.fr |

In Vivo Metabolic Studies

In vivo studies in various animal models have confirmed the formation of this compound as a metabolite of 1-nitropyrene (1-NP). These studies often involve the administration of radiolabeled 1-NP to animals and subsequent analysis of urine, feces, and bile to identify the metabolic products.

In rats, following oral, intravenous, or intraperitoneal administration of 1-NP, a complex profile of metabolites is excreted. iarc.fr While a significant portion is excreted in the feces via biliary excretion, urinary metabolites also provide insight into the metabolic pathways. iarc.fr Studies have identified ring-oxidized metabolites of 1-NP in the feces and urine of germ-free F344 rats, indicating that oxidative metabolism occurs independently of gut microflora. iarc.fr Specifically, 3-hydroxy-1-nitropyrene has been identified as a major phenolic metabolite of 1-nitropyrene in rats. healtheffects.org

Studies in mice have also demonstrated the formation of C-oxidized metabolites. nih.gov When pregnant mice were administered 1-NP, both C-oxidized and nitroreduced metabolites were detected in the fetuses and amniotic fluid, indicating that these metabolites can cross the placental barrier. nih.gov Similarly, suckling neonates were exposed to these metabolites through their mother's milk. nih.gov

The induction of tumors in some animal models has been linked to the metabolic activation of 1-NP. For example, 1-NP has been shown to be a mammary carcinogen in rats. aacrjournals.org

Species-Specific Differences in Metabolic Profiles (e.g., Human vs. Rodent Metabolism Preferential Sites)

Significant species-specific differences exist in the metabolic profiles of 1-nitropyrene (1-NP), particularly concerning the preferential sites of hydroxylation. These differences are crucial for extrapolating findings from animal studies to human health risk assessment. nih.govnih.govnih.gov

One of the most notable distinctions between human and rodent metabolism is the regioselectivity of C-oxidation. aacrjournals.orgnih.gov In vitro studies using human liver microsomes have consistently shown a preference for the formation of 1-nitropyren-3-ol over 1-nitropyren-6-ol and 1-nitropyren-8-ol. aacrjournals.orgnih.gov This is in stark contrast to the metabolic pattern observed in several rodent species, including rats, mice, hamsters, and guinea pigs, where the formation of 1-nitropyren-6-ol and 1-nitropyren-8-ol is far more prevalent. aacrjournals.org

This difference in regioselectivity is attributed to the specific cytochrome P450 (CYP) enzymes involved in 1-NP metabolism in humans versus rodents. aacrjournals.orgnih.gov In humans, enzymes from the CYP3A subfamily, particularly CYP3A4, are primarily responsible for the C-oxidative metabolism of 1-NP, leading to the preferential formation of the 3-hydroxy metabolite. nih.govnih.gov In contrast, studies in rats and rabbits indicate that different P450 forms, distinct from the CYP3A family, catalyze the majority of 1-NP metabolism, resulting in the predominance of the 6- and 8-hydroxy isomers. nih.gov For example, in rabbits, CYP2C3 has been implicated, while in rats, CYP2B1 and CYP2C enzymes are involved. inchem.org

These species-specific differences in the enzymes and the resulting metabolites suggest that the biological consequences of 1-NP exposure may vary between humans and rodents. nih.gov The differential mutagenicity of the phenolic metabolites, with 1-nitropyren-3-ol showing higher mutagenicity in some test systems than the 6- and 8-hydroxy isomers, further underscores the importance of these metabolic distinctions. inchem.orgnih.gov

Table 2: Species-Specific Differences in 1-Nitropyrene Metabolism

| Species | Primary Hydroxylated Metabolites | Key Cytochrome P450 Enzymes Involved | Reference(s) |

|---|---|---|---|

| Human | 1-Nitropyren-3-ol | CYP3A4 | aacrjournals.orgnih.govnih.gov |

| Rodents (Rats, Mice, Hamsters, Guinea Pigs) | 1-Nitropyren-6-ol, 1-Nitropyren-8-ol | CYP2B1, CYP2C (in rats); distinct from human CYP3A | aacrjournals.orginchem.org |

| Rabbit | 1-Nitropyren-6-ol, 1-Nitropyren-8-ol | CYP2C3 | inchem.orgscience.gov |

Other Enzymatic Systems Potentially Contributing to this compound Formation

While cytochrome P450 enzymes are the primary catalysts for the formation of this compound from 1-nitropyrene, other enzymatic systems may play a role, particularly in subsequent metabolic steps or in modulating the activity of CYPs.

Presence of this compound in Environmental Samples

This compound is not typically found directly in environmental samples as a primary pollutant. Instead, its presence in biological samples, such as urine, is considered a biomarker of exposure to its parent compound, 1-nitropyrene. mdpi.comresearchgate.net 1-Nitropyrene is a ubiquitous environmental pollutant and one of the most abundant nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) found in diesel exhaust particles. core.ac.uksmw.chca.gov

Diesel exhaust is a major source of 1-nitropyrene in the environment. ca.gov Consequently, human exposure to diesel emissions can lead to the absorption of 1-nitropyrene and its subsequent metabolism to compounds like this compound. mdpi.com The detection of 1-nitropyrene metabolites in urine, including 6-OHNP and 8-OHNP, has been positively correlated with exposure to 1-nitropyrene in occupational settings, such as among traffic workers. researchgate.net While these studies have focused on other hydroxylated isomers, the detection of this compound would similarly indicate exposure to 1-nitropyrene.

The concentration of 1-nitropyrene can vary significantly in different environments. It has been detected in ambient air, particularly in urban areas with heavy traffic, and associated with particulate matter. researchgate.netepa.gov It has also been found in river sediment. iarc.fr Given that 1-nitropyrene is formed during the incomplete combustion of fossil fuels, its presence is a marker for pollution from sources like diesel engines. core.ac.ukresearchgate.net

Analytical Methodologies for 3 Nitropyren 1 Ol

Advanced Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the analysis of 3-nitropyren-1-ol, providing the necessary separation from interfering compounds and sensitive detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as a premier method for the determination of this compound and its related metabolites. researchgate.net This technique offers exceptional specificity and sensitivity, making it ideal for analyzing the trace levels of these compounds found in biological samples. researchgate.netmdpi.com

In a typical LC-MS/MS workflow, the sample extract is first subjected to chromatographic separation, often using a reversed-phase column. researchgate.netlcms.cz The separated compounds are then introduced into the mass spectrometer. For the analysis of this compound and other hydroxy metabolites of 1-nitropyrene (B107360), researchers have successfully employed LC-MS/MS to identify and quantify these compounds in human urine. researchgate.net The method's high sensitivity allows for detection at very low concentrations, which is crucial for biomonitoring studies. researchgate.netresearchgate.net The specificity of MS/MS is achieved by monitoring specific precursor-to-product ion transitions, which minimizes the potential for matrix interference. researchgate.net

Some studies have also utilized two-dimensional high-performance liquid chromatography coupled with online reduction and tandem mass spectrometry (2D-HPLC-MS/MS) for the analysis of the parent compound, 1-nitropyrene, in air particulate matter. researchgate.net This approach involves isolating the target analyte on a primary column, followed by an online chemical modification (such as reduction of the nitro group) before separation on a second column and subsequent MS/MS detection. researchgate.net This highlights the versatility of LC-MS/MS in the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and their metabolites.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) with fluorescence detection is another widely used and highly sensitive technique for the analysis of PAH metabolites. researchgate.net While direct fluorescence detection of this compound is possible, a common strategy involves the online reduction of the nitro group to an amino group. nih.govresearchgate.net The resulting aminopyrenol exhibits strong fluorescence, significantly enhancing the sensitivity of the detection. nih.gov

This method often employs a two-dimensional HPLC system. researchgate.net The first dimension serves to clean up the sample and separate the nitrated compounds. researchgate.net The eluent from the first column then passes through a reduction column, where the nitro groups are converted to amino groups. researchgate.net The reduced analytes are subsequently separated on a second analytical column and detected by a fluorescence detector. researchgate.net The excitation and emission wavelengths are optimized for the specific aminopyrenol derivative to achieve maximum sensitivity. researchgate.netresearchgate.net For instance, for the analysis of 6-hydroxy-1-nitropyrene, an excitation/emission wavelength of 273 nm/385 nm has been reported. researchgate.net

The sensitivity of HPLC with fluorescence detection can be comparable to that of some mass spectrometry methods, especially when combined with online reduction techniques. nih.gov However, LC-MS/MS generally offers superior specificity due to the nature of mass-based detection. researchgate.netnih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction procedures. These protocols are designed to isolate the analyte from complex matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Biological Sample Analysis (e.g., Human Urine, Liver Microsomes)

Analyzing this compound in biological fluids like human urine or in vitro systems such as liver microsomes presents unique challenges due to the presence of numerous endogenous compounds. researchgate.netchromatographyonline.com

A critical first step in the analysis of urinary metabolites is the enzymatic hydrolysis of conjugates. researchgate.netresearchgate.net In the body, metabolites like this compound are often conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion. researchgate.net To measure the total amount of the metabolite, these conjugates must be cleaved, which is typically achieved by treating the urine sample with enzymes like β-glucuronidase and sulfatase. researchgate.net

Following hydrolysis, extraction and purification are necessary. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. researchgate.netchromatographyonline.com It offers high selectivity and recovery with reduced solvent consumption compared to traditional liquid-liquid extraction (LLE). chromatographyonline.com For the extraction of 1-nitropyrene metabolites from urine, a specialized SPE sorbent called blue rayon has been used effectively. researchgate.net This is often followed by further cleanup using an acidic alumina (B75360) cartridge to remove remaining impurities. researchgate.net Protein precipitation is another method used for sample cleanup, especially when dealing with plasma or serum, though it is generally less selective than SPE. restek.com

The table below summarizes a typical extraction protocol for 1-nitropyrene metabolites from human urine.

| Step | Procedure | Purpose |

| 1. Hydrolysis | Enzymatic treatment with β-glucuronidase and sulfatase. researchgate.net | To cleave glucuronide and sulfate conjugates, releasing the free metabolites. researchgate.netresearchgate.net |

| 2. Extraction | Solid-phase extraction using a blue rayon cartridge. researchgate.net | To selectively bind and isolate the metabolites from the urine matrix. researchgate.net |

| 3. Purification | Further cleanup of the eluate on an acidic alumina cartridge. researchgate.net | To remove interfering substances and further purify the analyte fraction. researchgate.net |

| 4. Analysis | The final extract is analyzed by LC-MS/MS or HPLC-fluorescence. researchgate.net | To separate, identify, and quantify the target metabolites. researchgate.net |

Environmental Sample Analysis

The analysis of this compound in environmental samples, such as airborne particulate matter, water, or soil, requires robust extraction methods to handle the diverse and complex nature of these matrices. nih.govresearchgate.netinchem.org While direct analysis of this compound in these matrices is less common than its parent compound, 1-nitropyrene, the principles of extraction are similar.

For airborne particulate matter collected on filters, extraction is a crucial step. nih.gov Common methods include sonication with organic solvents like acetone (B3395972) or dichloromethane, or more exhaustive techniques like Soxhlet extraction. nih.gov The choice of solvent and extraction method is critical to ensure quantitative recovery of the analytes from the filter material. nih.gov

For aqueous samples, solid-phase extraction (SPE) is a preferred method for isolating nitro-PAHs. researchgate.net Sorbents such as octadecylsilica (C18) have been shown to provide good recovery for these compounds. researchgate.net The analytes are adsorbed onto the SPE cartridge from the water sample and then eluted with a small volume of an organic solvent like methylene (B1212753) chloride. researchgate.net

The complexity of environmental samples often necessitates a multi-step cleanup process following the initial extraction to remove interfering compounds before instrumental analysis. nih.govresearchgate.net

Utilization of Internal Standards and Certified Reference Materials for Accurate Quantification

For accurate quantification in analytical chemistry, the use of internal standards and certified reference materials (CRMs) is indispensable. chiron.noiarc.fr This is particularly true for the analysis of trace-level compounds like this compound in complex matrices.

An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. iarc.fr A known amount of the internal standard is added to the sample before the extraction and cleanup process. iarc.fr By comparing the instrumental response of the analyte to that of the internal standard, any loss of the analyte during sample preparation can be corrected for, leading to more accurate and precise quantification. researchgate.netiarc.fr For the analysis of this compound and its parent compound, deuterated analogs such as 1-nitro[2H9]pyrene are often used as internal standards. researchgate.netnih.goviarc.fr The use of isotopically labeled internal standards is considered the gold standard, especially in mass spectrometry-based methods, as they co-elute with the analyte and have nearly identical chemical properties, ensuring the most accurate correction for matrix effects and recovery losses. researchgate.netnih.gov

Certified reference materials (CRMs) are materials that have been extensively characterized for the concentration of specific analytes and are issued by a recognized body. chiron.noiarc.fr In the context of environmental analysis, CRMs such as urban dust or diesel exhaust particulate matter with certified concentrations of 1-nitropyrene are available. nih.govresearchgate.net These materials are used to validate the accuracy of an analytical method. researchgate.net By analyzing a CRM and comparing the measured concentration to the certified value, a laboratory can demonstrate the reliability of its analytical procedure. researchgate.net

Development and Validation of Biomarkers for Exposure Assessment to 1-Nitropyrene and its Metabolites

The assessment of human exposure to diesel exhaust, a complex mixture of gases and particulate matter, has long presented a challenge for environmental and occupational health. core.ac.uk 1-Nitropyrene (1-NP), the most abundant nitro-polycyclic aromatic hydrocarbon (nitro-PAH) in diesel emissions, has emerged as a promising molecular marker for diesel exhaust exposure. core.ac.ukresearchgate.net Unlike some other PAHs, 1-NP is not significantly formed through atmospheric reactions, making it a more specific indicator of direct combustion sources like diesel engines. core.ac.uk To accurately quantify an individual's internalized dose, research has focused on developing and validating biomarkers based on the metabolites of 1-NP found in biological samples, such as urine. core.ac.ukresearchgate.net

The metabolism of 1-NP in the body can proceed through two primary pathways: nitro-reduction and ring oxidation mediated by cytochrome P450 enzymes. researchgate.net The ring oxidation pathway produces several hydroxylated metabolites (OHNPs), including this compound (also known as 1-nitropyren-3-ol or 3-hydroxy-1-nitropyrene), 1-nitropyren-6-ol (6-OHNP), and 1-nitropyren-8-ol (8-OHNP). acs.orgnih.govnih.gov These metabolites, along with others such as hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs), are conjugated (e.g., with glucuronic acid) and excreted in the urine. researchgate.netacs.org The detection and quantification of these urinary metabolites serve as a non-invasive method to assess recent exposure to 1-NP. researchgate.netacs.org

A highly specific and sensitive analytical method utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been developed and validated for the determination of 1-NP metabolites in human urine. acs.orgnih.gov This methodology is crucial for biomonitoring studies and for understanding the cancer risk associated with exposure to nitro-PAHs and diesel exhaust. researchgate.netacs.org

The analytical process typically involves several key steps:

Enzymatic Hydrolysis: Urine samples are first treated with enzymes, such as β-glucuronidase, to hydrolyze the conjugated metabolites, releasing the free OHNPs and OHNAAPs for analysis. acs.orgresearchgate.net

Selective Extraction: The deconjugated analytes are then selectively extracted from the complex urine matrix. A common technique involves using blue rayon, a material that effectively binds planar aromatic compounds, followed by further purification with solid-phase extraction cartridges, such as acidic alumina. acs.orgnih.gov

Quantification by LC-MS/MS: The purified extract is analyzed by LC-MS/MS. Deuterated internal standards are used to ensure accurate quantification. acs.orgnih.gov The metabolites are identified based on their specific retention times during the chromatography phase and their unique mass-to-charge ratios and fragmentation patterns in the mass spectrometer. researchgate.netacs.org

Validation studies have successfully demonstrated the presence and allowed for the quantification of 3-OHNP, 6-OHNP, 8-OHNP, and other metabolites in the urine of healthy, non-occupationally exposed individuals. acs.orgnih.gov One seminal study was the first to report the presence of various OHNPs and OHNAAPs in human urine, confirming predictions from earlier in vivo and in vitro experiments. acs.orgnih.gov The findings indicated that 6-OHNP and 8-OHNP were among the most abundant isomers detected. acs.orgnih.gov

Detailed Research Findings

A pivotal study by Toriba et al. (2007) developed and validated a robust LC-MS/MS method for quantifying 1-NP metabolites. The research confirmed the presence of 3-OHNP, 6-OHNP, 8-OHNP, 6-OHNAAP, and 8-OHNAAP in urine samples from non-occupationally exposed subjects. This work provided foundational data on the baseline levels of these biomarkers in the general population. researchgate.netacs.orgnih.gov

The table below summarizes the mean concentrations of these metabolites found in the study, demonstrating the method's capability to detect these compounds at low levels.

| Metabolite | Mean Concentration (pmol/mol creatinine) |

|---|---|

| 6-hydroxy-N-acetyl-1-aminopyrene (6-OHNAAP) | 117 |

| 8-hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP) | 109 |

| 6-hydroxy-1-nitropyrene (6-OHNP) | 203 |

| 8-hydroxy-1-nitropyrene (8-OHNP) | 137 |

| 3-hydroxy-1-nitropyrene (3-OHNP) | Detected but less abundant |

Data sourced from Toriba et al. (2007). The study identified 3-OHNP but focused quantification on the more abundant isomers. acs.orgnih.gov

This validated analytical methodology provides a powerful tool for epidemiological studies, allowing researchers to correlate exposure to diesel exhaust with health outcomes and to monitor the effectiveness of regulations aimed at reducing diesel emissions. core.ac.uk The ability to measure specific metabolites like this compound provides a direct link to the internal dose of its parent compound, 1-nitropyrene. nih.gov

Biological and Toxicological Significance of 3 Nitropyren 1 Ol

Genotoxic and Mutagenic Potency

3-Nitropyren-1-ol, a metabolite of the environmental pollutant 1-nitropyrene (B107360) (1-NP), demonstrates significant genotoxic and mutagenic potential. guidechem.comchemicalbook.comcymitquimica.comcymitquimica.com Its biological activity is intricately linked to metabolic activation pathways that can convert it into highly reactive intermediates capable of damaging genetic material.

In Vitro Mutagenicity Assays (e.g., Salmonella typhimurium Ames Assay)

The mutagenicity of this compound has been extensively evaluated using the Salmonella typhimurium Ames assay, a bacterial reverse mutation assay that detects the ability of a chemical to induce mutations in specific strains of Salmonella.

In several studies using Salmonella typhimurium strain TA98, this compound exhibited direct-acting mutagenicity, meaning it can cause mutations without the need for external metabolic activation. nih.govnih.gov Research has shown that 1-nitropyren-3-ol was more mutagenic in the absence of a metabolic activation system (S9 fraction) than in its presence. nih.gov For instance, in strain TA98, 1-nitropyren-3-ol was found to be approximately as mutagenic as its parent compound, 1-nitropyrene, with both inducing around 700 revertants per nanomole. nih.gov However, at low doses (0.5 micrograms/plate or less) in TA98 and (0.25 micrograms/plate or less) in TA100, this compound was observed to be more mutagenic than 1-nitropyrene, with its activity decreasing at higher concentrations. nih.gov

The mutagenic potency of various nitropyrene metabolites in Salmonella typhimurium TA98 without metabolic activation is summarized below.

| Compound | Mutagenicity (revertants/nmol) |

| 1-Nitropyrene | ~700 nih.gov |

| 1-Nitropyren-3-ol | ~700 nih.gov |

| 1-Nitropyren-6-ol | ~7 nih.gov |

| 1-Nitropyren-8-ol | ~7 nih.gov |

| 3-Nitrofluoranthene | ~1000 nih.gov |

| 3NF-8-ol | ~1000 nih.gov |

| 3NF-6-ol | ~100 nih.gov |

| 3NF-9-ol | ~100 nih.gov |

This table presents the approximate mutagenic potency of various nitrated polycyclic aromatic hydrocarbons and their metabolites in Salmonella typhimurium strain TA98 without the addition of an S9 metabolic activation mix. Data is compiled from published research findings. nih.gov

The addition of a metabolic activation system, typically a liver S9 fraction from Aroclor-1254-induced rats, can significantly influence the mutagenicity of this compound. nih.govnih.goveuropa.eutrinova.dexenometrix.ch While this compound is a direct-acting mutagen, its mutagenic potential can be altered in the presence of S9. Studies have shown that in Salmonella typhimurium strains TA98 and TA100, the presence of rat liver S9 decreased the mutagenicity of 1-nitropyren-3-ol compared to its activity without S9. nih.gov This suggests that while bacterial nitroreductases can activate it to a mutagen, mammalian metabolic enzymes in the S9 fraction may also be involved in detoxification pathways. mcmaster.ca

Conversely, other metabolites of 1-nitropyrene, such as 1-nitropyren-6-ol and 1-nitropyren-8-ol, require the presence of S9 for their mutagenicity to be fully expressed. nih.gov The mutagenicity of this compound was found to be less dependent on the 'classical nitroreductase' present in Salmonella strain TA98 but was dependent on the presence of O-esterificase, an enzyme involved in the activation of hydroxylamines. nih.gov This indicates that different metabolic pathways can contribute to the genotoxicity of nitropyrene metabolites.

Direct-Acting Mutagenicity

Mammalian Cell Mutagenesis and DNA Damage

The genotoxicity of this compound and related compounds extends to mammalian cells, where they can induce mutations and cause various forms of DNA damage. tandfonline.comiarc.frnih.gov

The metabolism of 1-nitropyrene, the precursor to this compound, is a critical factor in its carcinogenicity and involves the formation of DNA adducts—covalent bonds between the chemical or its metabolites and DNA. researchgate.netnih.govacs.orgresearchgate.net The primary pathways of 1-nitropyrene metabolism are nitroreduction and ring oxidation. researchgate.netbmbreports.org

Nitroreduction of 1-nitropyrene produces reactive intermediates like 1-nitrosopyrene (B1218456) and N-hydroxy-1-aminopyrene, which can bind to DNA, primarily at the C8 position of guanine (B1146940), forming adducts such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). tandfonline.comresearchgate.netcore.ac.uk These adducts have been identified in various experimental systems, including Salmonella typhimurium, cultured mammalian cells, and in the tissues of animals exposed to 1-nitropyrene. tandfonline.comnih.govoup.com

Ring oxidation of 1-nitropyrene results in the formation of phenolic derivatives, including 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol, as well as K-region epoxides like 1-nitropyrene-4,5-oxide (B561001) and 1-nitropyrene-9,10-oxide (B9369). nih.govtandfonline.comresearchgate.netbmbreports.org These oxidative metabolites can also form DNA adducts. For example, the K-region oxides can react directly with DNA. bmbreports.org The formation of these various adducts disrupts the normal structure and function of DNA, leading to mutations if not properly repaired.

| DNA Adduct / Lesion | Associated Metabolite(s) | Biological System(s) Where Detected |

| N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) | 1-Nitrosopyrene, N-hydroxy-1-aminopyrene | Salmonella typhimurium, CHO cells, Rat injection site and mammary gland DNA, Newborn mouse liver DNA, A/J mouse lung DNA tandfonline.comnih.govoup.com |

| N-(deoxyguanosin-8-yl)-1-amino-x-nitropyrene (dG-C8-ANP) | Not specified | Rat injection site DNA tandfonline.com |

| Unidentified Adducts | 1-Nitropyrene 4,5-oxide, 1-Nitropyrene 9,10-oxide | Calf thymus DNA, CHO cells, Rat mammary gland DNA tandfonline.com |

This table summarizes key DNA adducts formed from the metabolism of 1-nitropyrene and the biological systems in which they have been observed. tandfonline.comnih.govoup.com

Induction of Sequence-Specific DNA Mutations

While direct studies on the sequence-specific DNA mutations induced solely by this compound are limited, research on the oxidative metabolites of its parent compound, 1-nitropyrene, provides significant insights. Oxidative metabolites, including phenolic derivatives like this compound, are known to contribute to the mutagenicity of 1-nitropyrene. bmbreports.org

Studies on other oxidative metabolites of 1-nitropyrene, such as 1-nitropyrene-4,5-oxide and 1-nitropyrene-9,10-oxide, have demonstrated the induction of sequence-specific DNA mutations. bmbreports.orgnih.gov These mutations predominantly occur at guanine sites. bmbreports.orgnih.gov For instance, 1-nitropyrene-4,5-oxide induces G→A transitions, G→C transversions, and G→T transversions. bmbreports.orgnih.gov Similarly, 1-nitropyrene-9,10-oxide causes G→A transitions, G→T transversions, A→G transitions, and G→C transversions. bmbreports.orgnih.gov A common feature is the targeting of guanine in 5'-GA sequences. nih.gov In the case of 1-nitropyrene-9,10-oxide, mutations at adenine (B156593) sites within 5'-CAC sequences have also been identified. nih.gov

The mutagenicity of phenolic metabolites of 1-nitropyrene, including this compound, is influenced by further metabolic activation. For example, the mutagenicity of 1-nitropyren-3-ol in Salmonella typhimurium strain TA98 is less dependent on the 'classical nitroreductase' compared to the parent compound, 1-nitropyrene. nih.gov However, its mutagenic activity is dependent on the presence of O-esterificase, suggesting a pathway involving the formation of reactive esters that can bind to DNA. nih.gov

Carcinogenic Implications as a Metabolite of 1-Nitropyrene

Link to the Carcinogenicity of the Parent Compound (1-Nitropyrene)

Studies have shown that 1-nitropyrene is mutagenic in various systems, and its metabolites, including this compound, exhibit mutagenic properties, often with greater potency than the parent compound under specific conditions. nih.govaacrjournals.org For instance, in Salmonella typhimurium strain TA98, without metabolic activation, low doses of 1-nitropyren-3-ol were found to be more mutagenic than 1-nitropyrene. nih.govaacrjournals.org This suggests that the formation of this compound can enhance the genotoxic potential of 1-nitropyrene.

The balance between the nitroreduction and ring oxidation pathways can influence the carcinogenicity of 1-nitropyrene. While nitroreduction is a critical activation pathway, leading to the formation of DNA adducts, the oxidative pathway that produces this compound and other phenols also plays a significant role. The subsequent metabolic fate of these phenolic metabolites determines whether they lead to detoxification or further activation to more potent carcinogens.

Proposed Mechanisms of Carcinogenic Activation

The carcinogenic activation of this compound is believed to involve further metabolic steps. One proposed mechanism is nitroreduction of the phenolic metabolite to a hydroxylamine (B1172632) derivative. inchem.org This reactive intermediate can then form adducts with DNA, leading to mutations and potentially initiating cancer.

Another critical pathway involves O-esterification, particularly O-acetyltransferase (OAT) activity. nih.gov The mutagenicity of 1-nitropyren-3-ol is enhanced in bacterial strains that overproduce OAT and diminished in strains deficient in this enzyme. nih.gov This indicates that the formation of an acetylated ester of the hydroxylamine derivative of this compound is a key step in its activation to a DNA-reactive species.

Furthermore, additional ring oxidation of phenolic metabolites can occur. For example, 1-nitropyren-6-ol can be further metabolized to 1-nitropyren-4,6-diol, a process consistent with activation by K-region epoxidation. tandfonline.com While not directly demonstrated for this compound, similar subsequent oxidative steps could contribute to its carcinogenic activation.

Cellular and Molecular Responses

Modulation of p53 Expression and Related Cell Signaling Pathways

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage, orchestrating cell cycle arrest, DNA repair, or apoptosis. nih.govfrontiersin.orgarvojournals.org Genotoxic agents like 1-nitropyrene and its metabolites can induce p53 expression. acs.org Studies have shown that 1-nitropyrene significantly enhances p53 protein levels and its phosphorylation. acs.org

However, the cellular response is complex and can be modulated by other factors. For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent inducer of cytochrome P450 1A1 (CYP1A1), can suppress the 1-nitropyrene-induced p53 expression. acs.org This suggests that enhanced metabolism of 1-nitropyrene by CYP1A1, which can lead to the formation of phenolic metabolites, may be a detoxification pathway in certain contexts, preventing the p53-mediated damage response. acs.org This highlights a complex interplay where the formation of this compound, while potentially leading to genotoxic species, can also be part of a process that, under certain conditions, mitigates the cellular stress response to the parent compound.

The p53 pathway is intricately linked to cell fate decisions. mdpi.com The induction of p53 by DNA damage resulting from exposure to compounds like this compound can trigger the transcription of target genes that either halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate programmed cell death. nih.govfrontiersin.org

Role of Nitroreductases in Metabolic Activation and Detoxification

Nitroreductases are key enzymes in the metabolism of nitroaromatic compounds, including 1-nitropyrene and its metabolites. researchgate.netresearchgate.net These enzymes catalyze the reduction of the nitro group, a critical step in both the activation and detoxification of these compounds. researchgate.netnih.gov

In the context of 1-nitropyrene, nitroreduction is a primary pathway for its metabolic activation, leading to the formation of N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP), a major DNA adduct. nih.gov However, the role of nitroreductases in the metabolism of this compound is also significant. The mutagenicity of 1-nitropyren-3-ol is dependent on subsequent nitroreduction to form a reactive hydroxylamine. nih.govinchem.org

Different types of nitroreductases exist, and they can have different substrate specificities and roles. For example, the mutagenicity of 1-nitropyrene is highly dependent on the 'classical nitroreductase' found in certain bacterial strains, whereas the mutagenicity of 1-nitropyren-3-ol is less so. nih.gov In human cells, enzymes like aldo-keto reductases (AKRs) have been shown to possess nitroreductase activity towards 1-nitropyrene, contributing to its metabolic activation. researchgate.net

Conversely, some metabolic pathways involving nitroreduction can also be seen as detoxification. The balance between C-oxidation (forming phenols like this compound) and nitroreduction can determine the ultimate biological effect. In some cellular systems, enhancing C-oxidation at the expense of nitroreduction leads to a decrease in the formation of the primary DNA adduct from 1-nitropyrene, suggesting that the formation of phenolic metabolites can be a detoxification route. nih.gov

Data Tables

Table 1: Mutagenicity of 1-Nitropyrene and its Phenolic Metabolites in Salmonella typhimurium

| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |

| 1-Nitropyrene | TA98 | - | ~700 | nih.gov |

| 1-Nitropyren-3-ol | TA98 | - | ~700 | nih.gov |

| 1-Nitropyren-6-ol | TA98 | - | ~7 | nih.gov |

| 1-Nitropyren-8-ol | TA98 | - | ~7 | nih.gov |

| 1-Nitropyren-3-ol | TA98 | + | Less mutagenic than 1-NP | nih.gov |

| 1-Nitropyren-6-ol | TA98 | + | Less mutagenic than 1-NP | nih.gov |

| 1-Nitropyren-3-ol | TA100 | - | More mutagenic than 1-NP at ≤0.25 µ g/plate | nih.gov |

| 1-Nitropyren-6-ol | TA100 | - | More mutagenic than 1-NP at ≤0.25 µ g/plate | nih.gov |

| 1-Nitropyren-6-ol | TA100 | + | More mutagenic than 1-NP | nih.gov |

Influence of O-Acetyltransferase Activity on Genotoxic Intermediates

The metabolic activation of nitropyrene metabolites, including hydroxylated forms such as this compound, is significantly influenced by the activity of O-acetyltransferase (OAT). This enzyme plays a critical role in the conversion of nitro-reduction products into reactive esters that can form DNA adducts, thereby initiating genotoxic events.

Research using various strains of Salmonella typhimurium has elucidated the role of OAT in the mutagenicity of 1-nitropyrene's oxidized metabolites. nih.gov In studies comparing standard TA98 strains with OAT-deficient (TA98/1,8-DNP6) and OAT-overproducing (YG1024) variants, the mutagenic potential of these compounds was shown to be amplified by OAT activity. nih.gov For instance, both the direct-acting and S9-dependent mutagenicity of all tested nitropyrenols and their acetylated amine derivatives were significantly enhanced in the OAT-overproducing strain and markedly reduced in the OAT-deficient strain. nih.govresearchgate.net This demonstrates that O-acetylation is a crucial step in amplifying the genotoxic potential of these compounds. nih.gov

Specifically, the activation pathway involves an initial nitroreduction to a hydroxylamino intermediate, followed by O-acetylation, which creates an unstable N-acetoxy arylamine. This intermediate can then spontaneously decompose to a reactive nitrenium ion, which readily binds to DNA. The requirement of both S9 metabolic activation and OAT activity for the mutagenicity of certain metabolites, such as 1-acetamidopyren-6-ol, strongly supports a mechanism of N-hydroxylation followed by O-esterification as a major activation route. nih.govresearchgate.net This process is distinct from further ring oxidation. researchgate.net The genotoxicity of 1-nitropyrene (1-NP) activated by human cytochrome P450 1B1 has also been shown to be influenced by OAT levels, suggesting the formation of a nitrenium ion via N-hydroxylation and subsequent O-acetylation. nih.gov

Interplay Between Ring Oxidation and Nitroreduction Pathways in Toxicity

Ring oxidation, catalyzed by cytochrome P450 (CYP) enzymes, leads to the formation of various hydroxylated metabolites (phenols) and epoxides. inchem.org In rat liver incubations under aerobic conditions, ring oxidation produces metabolites such as 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol. nih.gov Human CYP enzymes, particularly from the P450 1B1 and IIIA families, are also involved in the C-oxidation of 1-nitropyrene, with 1-nitropyren-3-ol being a principal metabolite in some human systems. nih.govnih.gov While some ring-oxidized products, like K-region epoxides, are themselves reactive and mutagenic, this pathway can also be seen as a detoxification route in certain contexts. nih.gov For example, in human HepG2 cells, inducing C-oxidative metabolism led to a decrease in the formation of the primary DNA adduct derived from nitroreduction, N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP), suggesting that ring oxidation can compete with and divert the substrate from the more potent nitroreduction activation pathway. nih.gov

Nitroreduction is considered the primary activation pathway for 1-nitropyrene, especially in bacteria and under low-oxygen conditions in mammalian tissues. nih.govnih.gov This pathway reduces the nitro group to form N-hydroxy-1-aminopyrene, a proximate mutagen that can be further esterified (e.g., by O-acetyltransferase) to form a highly reactive nitrenium ion that avidly binds to DNA. The major DNA adduct formed via this pathway is dG-C8-AP. nih.gov The mutagenicity of several nitropyrenols, which are initially formed through ring oxidation, is still dependent on a subsequent nitroreduction of the nitro group to exert their full genotoxic effect. inchem.orgnih.gov

In Vitro and In Vivo Toxicological Assessments

Application of Cell Line Models (e.g., HepG2, Human B-lymphoblastoid cells, Chinese Hamster Ovary cells)

Various in vitro cell line models have been instrumental in assessing the metabolism and genotoxicity of 1-nitropyrene and its derivatives, including this compound. These models provide a controlled environment to study species-specific metabolic pathways and mechanisms of toxicity.

HepG2 Cells: The human hepatoblastoma cell line HepG2, which retains many metabolic functions of liver parenchymal cells, has been widely used. nih.govmdpi.combiocompare.com Studies with HepG2 cells show they metabolize 1-nitropyrene through both ring oxidation and nitroreduction. nih.govnih.gov In uninduced HepG2 cells, nitroreduction to 1-aminopyrene (B158619) is the principal metabolic route, with smaller amounts of oxidized metabolites, including 1-nitropyren-3-ol, being formed. nih.gov The primary DNA adduct detected in these cells is dG-C8-AP, resulting from the nitroreduction pathway. nih.gov Interestingly, when cytochrome P450-mediated C-oxidation is induced, the formation of oxidized metabolites increases while the level of the dG-C8-AP adduct decreases, indicating that ring oxidation may serve as a detoxification pathway in this human cell line. nih.gov 1-Nitropyrene has been shown to induce mutations at the HPRT locus and cause unscheduled DNA synthesis in HepG2 cells, confirming its genotoxic potential in this system. nih.govnih.gov

Human B-lymphoblastoid cells: Human B-lymphoblastoid cell lines, particularly those engineered to express specific human CYP enzymes, have also been employed. inchem.org A cell line that constitutively expresses CYP1A1 was shown to be sensitive to the mutagenic effects of 1-nitropyrene at the HPRT gene without requiring an external metabolic activation system. nih.goviarc.fr This highlights the capacity of human cells with relevant metabolic enzymes to activate nitropyrenes.

Chinese Hamster Ovary (CHO) cells: CHO cells are frequently used in mutagenicity testing. researchgate.net Studies have shown that 1-nitropyrene and its dinitro- and trinitro- derivatives are mutagenic in CHO cells at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene locus. nih.gov The mutagenicity of 1-nitropyrene in CHO cells is enhanced by the addition of a rat liver S9 fraction, indicating the necessity of metabolic activation. nih.gov Furthermore, specific oxidative metabolites of 1-nitropyrene, the K-region 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide, have been directly tested in CHO cells. researchgate.netresearchgate.net Both epoxides were found to be mutagenic, inducing a spectrum of mutations in the hprt gene, primarily base substitutions at purine (B94841) sites (G and A). researchgate.net This confirms that the ring oxidation pathway, in addition to nitroreduction, can lead to the formation of ultimate mutagens from 1-nitropyrene. researchgate.net

Table 1: Summary of In Vitro Toxicological Findings for 1-Nitropyrene and its Metabolites

| Cell Line Model | Key Findings | References |

|---|---|---|

| HepG2 | Metabolizes 1-nitropyrene via both nitroreduction and ring oxidation (forms 1-nitropyren-3-ol). Nitroreduction leads to the primary DNA adduct dG-C8-AP. Ring oxidation appears to be a detoxification pathway. Induces mutations and unscheduled DNA synthesis. | nih.gov, nih.gov, nih.gov |

| Human B-lymphoblastoid | Mutagenic at the HPRT locus in a cell line expressing human CYP1A1, demonstrating endogenous metabolic activation capacity. | nih.gov, inchem.org, iarc.fr |

| Chinese Hamster Ovary (CHO) | 1-Nitropyrene and its derivatives are mutagenic at the HPRT locus, with potency often dependent on metabolic activation (S9). Oxidative metabolites (epoxides) are directly mutagenic, causing base substitutions. | researchgate.net, researchgate.net, nih.gov |

Animal Model Studies (e.g., Rodent Investigations)

Rodent models, primarily rats and mice, have been essential for understanding the in vivo metabolism, disposition, and carcinogenicity of 1-nitropyrene, providing context for the formation and biological significance of metabolites like this compound. healtheffects.org

Metabolism studies in rats demonstrate that 1-nitropyrene is biotransformed through both ring oxidation and nitroreduction. nih.gov Following administration, a variety of metabolites are formed, including 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol. nih.gov The relative proportions of these metabolites can differ from those observed in human systems, highlighting species differences in metabolism. nih.gov For instance, in rodents, the formation of 1-nitropyren-6-ol and -8-ol often predominates over this compound, which is a more prominent metabolite in some human P450-mediated reactions. nih.govnih.gov

In newborn mice, which are highly sensitive to chemical carcinogens, the metabolism of 1-nitropyrene also yields oxidized phenols and the nitro-reduced product, 1-aminopyrene. nih.gov The major DNA adduct identified in both the liver and lung of newborn mice treated with 1-nitropyrene is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP), consistent with findings from in vitro studies. nih.gov

Carcinogenicity studies have established that 1-nitropyrene induces tumors in rodents at various sites, including the lung, liver, and mammary gland, depending on the species and route of administration. nih.govhealtheffects.org Subcutaneous injection in rats induced sarcomas, and administration to female rats resulted in mammary tumors. nih.govhealtheffects.org Inhalation exposure in rats was found to induce metaplasia in the respiratory epithelium, and it is considered likely to be carcinogenic to the respiratory tract. nih.gov The formation of urinary metabolites, such as 1-acetamidopyren-6-ol, has been linked to the mutagenicity observed in the urine of rats dosed with 1-nitropyrene, underscoring the role of combined ring-oxidation, nitroreduction, and subsequent conjugation pathways in producing systemically active genotoxic agents. nih.gov

Table 2: Key Findings from Rodent Studies on 1-Nitropyrene

| Animal Model | Key Findings | References |

|---|---|---|

| Rats (Fischer-344, CD) | Metabolizes 1-nitropyrene to phenols (including 1-nitropyren-3-ol) and nitro-reduced products. Induces sarcomas, mammary tumors, and respiratory tract lesions. Urinary metabolites show significant mutagenicity. | healtheffects.org, nih.gov, nih.gov, nih.gov, nih.gov |

| Mice (BALB/c, SENCAR, Newborn) | Metabolism yields oxidized phenols and 1-aminopyrene. Forms the dG-C8-AP DNA adduct in liver and lung. Induces lung and liver tumors. | nih.gov, nih.gov |

Environmental Implications and Human Health Risk Assessment

Environmental Fate, Transport, and Persistence in Various Media

The environmental behavior of 3-nitropyren-1-ol, a hydroxylated metabolite of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) 1-nitropyrene (B107360), is governed by a complex interplay of physical, chemical, and biological processes that dictate its distribution and longevity in the environment. cdc.gov Like other nitroaromatic compounds, its persistence and potential for transport are of significant environmental concern due to the inherent toxicity of this class of chemicals. researchgate.net

Transformation and degradation are key processes that determine the ultimate fate of this compound in the environment. cdc.gov These processes can be either abiotic (non-biological) or biotic (biological).

Abiotic Degradation:

Photolysis: Direct photolysis, or degradation by sunlight, can be a significant removal pathway for PAHs and their derivatives in the atmosphere and surface waters. who.int The extent of photolysis is dependent on the chemical structure and environmental conditions.

Biotic Degradation:

Biotransformation: A wide variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade parent PAHs. inchem.org Many anaerobic and aerobic bacteria can reduce nitro-PAHs to the corresponding amino-PAHs. inchem.org This nitroreduction is a critical step in the metabolism of nitro-PAHs in mammals as well, often carried out by intestinal microflora. inchem.org While specific studies on the microbial degradation of this compound are not detailed in the search results, the general pathways for nitro-PAH biotransformation suggest that it would likely undergo similar reduction processes in the environment.

The persistence of a compound is often described by its half-life, the time it takes for half of the initial amount to degrade. circleofblue.org While specific half-life data for this compound in various media like soil and water are not provided, the general recalcitrance of nitroaromatic compounds suggests that they can persist in the environment, posing a long-term risk. researchgate.net The presence of the nitro group on the aromatic ring makes these compounds resistant to degradation. researchgate.net

Table 1: Key Factors Influencing the Environmental Fate of this compound

| Factor | Description | Implication for this compound |

| Adsorption/Partitioning | The tendency of a chemical to bind to organic matter in soil and sediment. | Likely to adsorb to soil and sediment, affecting its mobility and bioavailability. |

| Volatility | The tendency of a chemical to vaporize into the air. | Information not available in search results. |

| Photolysis | Degradation by sunlight. | Potentially a significant degradation pathway in surface waters and the atmosphere. |

| Biotransformation | Degradation by microorganisms. | Likely to be transformed by bacteria and other microbes, primarily through nitroreduction. |

| Persistence | The length of time a chemical remains in the environment. | Expected to be persistent due to the recalcitrant nature of nitroaromatic compounds. |

Human Exposure Pathways and Quantification

Human exposure to this compound occurs primarily through the metabolism of its parent compound, 1-nitropyrene. 1-Nitropyrene is a prevalent nitro-PAH found in diesel exhaust and other combustion emissions. nih.govresearchgate.net Therefore, exposure to 1-nitropyrene is the initial step leading to the formation of this compound in the body. The main pathways of human exposure to 1-nitropyrene include:

Inhalation: This is a major route of exposure, particularly in urban environments with heavy traffic and in occupational settings such as mining, where diesel-powered equipment is used. nih.gov Airborne particulate matter from diesel exhaust contains 1-nitropyrene, which can be inhaled and deposited in the respiratory tract. nih.gov

Ingestion: Contaminated food and water can be sources of exposure to PAHs and their derivatives. mdpi.com Smoked, grilled, and barbecued foods are known to contain PAHs, and it is presumed that where PAHs are present, their nitrated derivatives may also be found. mdpi.com

Dermal Contact: While generally considered a less significant pathway for the general population, dermal absorption can be relevant in occupational settings where direct contact with diesel soot or other contaminated materials occurs.

Once 1-nitropyrene enters the body, it is metabolized by enzymes, primarily cytochrome P450 (CYP) enzymes, into various metabolites, including this compound. researchgate.net This metabolic process is a key determinant of the internal dose of this compound.

Quantification of human exposure to 1-nitropyrene, and by extension the potential for this compound formation, has been the subject of numerous studies. Air concentration measurements of 1-nitropyrene have been used to assess exposure in various environments. For example, a study in an underground metal mine reported geometric mean concentrations of 1-nitropyrene in personal air samples ranging from 4.4 to 65 pg/m³. nih.gov Another study found geometric mean concentrations of 1-nitropyrene in personal samples from underground workers to be between 197 and 2483 pg/m³. nih.gov These values highlight the significant variability in exposure levels depending on the environment and occupational activities.

Utility of this compound as a Biomarker in Occupational and Environmental Surveillance

This compound, as a metabolite of 1-nitropyrene, holds significant promise as a biomarker for assessing human exposure to nitro-PAHs, particularly from diesel exhaust. nih.gov A biomarker of exposure is a measurable substance in a biological system, such as urine or blood, that indicates exposure to a specific chemical.

The utility of this compound as a biomarker stems from several key characteristics:

Specificity: 1-Nitropyrene is a prominent nitro-PAH in diesel exhaust. nih.gov Its metabolite, this compound, can therefore serve as a relatively specific indicator of exposure to this common environmental pollutant.

Metabolic Link: The formation of this compound is a direct result of the body's metabolic processing of 1-nitropyrene. researchgate.net Measuring this metabolite provides a more integrated picture of the internal dose received by an individual compared to simply measuring the external environmental concentration of the parent compound.

Non-invasive Sampling: Metabolites are often excreted in urine, allowing for non-invasive sample collection, which is advantageous for large-scale occupational and environmental surveillance studies.

Studies have demonstrated the presence of 3-hydroxy-1-nitropyrene (another name for this compound) as a known human metabolite of 1-nitropyrene. nih.gov This confirms the biological basis for its use as a biomarker. In occupational settings, such as mines where diesel engines are extensively used, monitoring for metabolites like this compound in workers' urine can provide a valuable tool for assessing the effectiveness of exposure control measures and identifying individuals with high exposure levels. nih.gov

Furthermore, in environmental health studies, urinary biomarkers like this compound can help to establish links between exposure to environmental pollutants and potential health outcomes in the general population.

Public Health Relevance and Risk Characterization

The public health relevance of this compound is intrinsically linked to the toxicity of its parent compound, 1-nitropyrene, and its own potential biological activity. Nitro-PAHs as a class are of concern due to their mutagenic and carcinogenic properties. inchem.org

1-nitropyrene itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans." mdpi.com The mutagenicity of nitro-PAHs is often dependent on their metabolic activation. The reduction of the nitro group to a hydroxylamine (B1172632) derivative is a critical step in this activation process. inchem.org

Research has shown that this compound is considerably more mutagenic in the Salmonella typhimurium assay (a common test for mutagenicity) than other hydroxylated metabolites of 1-nitropyrene, such as 1-nitropyren-6-ol and 1-nitropyren-8-ol. inchem.org This suggests that the position of the hydroxyl group significantly influences the biological activity of the molecule. The mutagenicity of these phenols is presumed to result from their nitroreduction to hydroxylamine derivatives. inchem.org

A recent study using molecular dynamics simulations and density functional theory investigated the metabolism of 1-nitropyrene by human cytochrome P450 enzymes. researchgate.net The study found that 1-nitropyrene and its major metabolites, including hydroxylated forms, can cause adverse effects on the gastrointestinal system and lungs. researchgate.net Furthermore, the epoxide metabolites of 1-nitropyrene were found to have an increased risk of binding to DNA due to their electrophilicity, which is a key mechanism of carcinogenesis. researchgate.net

Risk characterization involves evaluating the potential for adverse health effects in humans under specific exposure conditions. Given the widespread presence of 1-nitropyrene in the environment, particularly from diesel exhaust, there is a continuous low-level exposure for the general population and potentially high-level exposure for certain occupational groups. The formation of the highly mutagenic metabolite, this compound, following exposure to 1-nitropyrene underscores the public health concern.

Challenges in Environmental Risk Assessment of Nitro-PAHs

The environmental risk assessment of nitro-PAHs, including metabolites like this compound, is fraught with several challenges:

Complex Mixtures: Nitro-PAHs rarely occur in isolation. They are typically found in complex mixtures with parent PAHs and other combustion byproducts. Assessing the risk of a single compound is difficult when exposure occurs in the context of a complex mixture where synergistic or antagonistic effects may occur.

Data Gaps: There is a lack of comprehensive data on the environmental concentrations, fate, and toxicity of many individual nitro-PAHs and their metabolites. who.int This is particularly true for metabolites like this compound, where much of the focus has been on the parent compound.

Analytical Difficulties: The analysis of nitro-PAHs in environmental and biological samples can be challenging due to their low concentrations and the need for sophisticated analytical techniques.

Metabolic Variability: The metabolism of nitro-PAHs can vary significantly between individuals due to genetic polymorphisms in metabolic enzymes like cytochrome P450s. This inter-individual variability can lead to different levels of formation of toxic metabolites and, consequently, different levels of risk for the same external exposure.

Transformation Products: The environmental transformation of nitro-PAHs can lead to the formation of other potentially toxic compounds, such as amino-PAHs. inchem.org A comprehensive risk assessment needs to consider the entire suite of transformation products and their associated hazards.

Limited Toxicological Data: While the mutagenicity of some nitro-PAHs is well-established in in vitro systems, there is less information available on their long-term health effects in humans from epidemiological studies. inchem.org

Addressing these challenges requires further research to better understand the sources, environmental behavior, and health effects of this important class of environmental contaminants.

Future Research Directions and Concluding Perspectives

Elucidation of Specific Molecular Mechanisms of Toxicity

The metabolism of 1-nitropyrene (B107360) is complex, involving pathways of nitroreduction and ring oxidation that lead to the formation of reactive intermediates capable of binding to DNA and forming adducts. nih.govacs.orgresearchgate.net In humans, cytochrome P450 enzymes, particularly from the CYP3A subfamily (such as CYP3A4), are instrumental in the C-oxidative metabolism of 1-nitropyrene, with a distinct preference for forming 3-nitropyren-1-ol over other isomers like 1-nitropyren-6-ol and 1-nitropyren-8-ol. aacrjournals.orgnih.gov This metabolic preference in humans contrasts with that observed in rodents, highlighting a species-specific difference in biotransformation. aacrjournals.orgnih.gov

While it is established that metabolites of 1-nitropyrene are mutagenic, the specific toxicological pathways initiated by this compound itself are not fully understood. nih.gov Future research must focus on dissecting the precise molecular events following its formation. Key research questions include:

Downstream Metabolic Activation: Does this compound undergo further metabolic activation? Investigating its potential to be converted into more reactive species, such as sulfates or glucuronide conjugates, and their subsequent role in forming DNA adducts is crucial. nih.gov

Enzyme Specificity: Beyond the initial formation by CYP3A4, which specific phase II enzymes (e.g., sulfotransferases, UDP-glucuronosyltransferases) are involved in the conjugation of this compound? Understanding this will help clarify the balance between detoxification and bioactivation pathways.

Genotoxic and Mutagenic Profile: While the genotoxicity of the parent compound and related nitro-PAHs has been studied, dedicated studies on the mutagenic and clastogenic (chromosome-damaging) potential of purified this compound are needed. nih.gov This includes assessing the types of DNA lesions and mutations it induces in human cell lines. researchgate.netnih.gov

Comprehensive In Vivo and Epidemiological Studies for Human Health Effects

While this compound has been identified as a human metabolite and proposed as a biomarker for diesel exhaust exposure, direct evidence linking it to specific health outcomes in humans is lacking. researchgate.netguidechem.com Most carcinogenicity and toxicity data are derived from studies on the parent compound, 1-nitropyrene, in animal models. nih.govnih.govinchem.org There is a critical need to bridge this knowledge gap.

Future efforts should include:

Targeted Animal Studies: Conduct long-term in vivo studies administering this compound directly to animal models. This would help to determine its specific carcinogenic potential and target organ toxicity, independent of the metabolic variables associated with its parent compound.

Molecular Epidemiology: Initiate large-scale, prospective epidemiological studies that correlate urinary levels of this compound with health endpoints. Such studies should investigate associations with cancer incidence (particularly lung and bladder cancer), respiratory diseases, and cardiovascular outcomes in populations with varying levels of exposure to diesel exhaust.

Biomarker Validation: Further validate this compound as a reliable biomarker of exposure and effect. This involves understanding its toxicokinetics—how its absorption, distribution, metabolism, and excretion rates vary among individuals due to genetic polymorphisms in metabolic enzymes (e.g., CYP3A4).

Adduct Measurement: Develop and apply methods to measure DNA or protein adducts specific to this compound in human tissues or surrogate cells. This would provide a direct measure of the biologically effective dose and strengthen the mechanistic link to disease. nih.gov

Strategies for Environmental Mitigation and Remediation of this compound and Related Compounds

Nitro-PAHs like 1-nitropyrene are recognized as persistent and hazardous environmental pollutants. researchgate.net Given that this compound is a primary metabolite, strategies aimed at remediating its parent compound are of direct relevance. Recent research has compared different remediation techniques for 1-nitropyrene in contaminated soil. mdpi.com

| Remediation Method | Mechanism | Efficiency for 1-Nitropyrene Removal | Notes | Reference |

| Physical (Activated Carbon) | Adsorption of the contaminant onto the porous surface of activated carbon. | 88.1% removal within one day. | Efficient and economical, but requires management of the spent carbon to avoid secondary pollution. | mdpi.com |

| Chemical (Zero-Valent Iron, ZVI) | Chemical reduction of the nitro group. 1-nitropyrene is converted to the less mutagenic 1-aminopyrene (B158619). | 83.1% removal. | Effective and selective, but requires strict control of soil conditions (e.g., pH). | mdpi.com |

| Biological (Phytoremediation) | Use of plants (e.g., scallions) to take up and degrade the contaminant from the soil. | 55.0% removal over 35 days. | Eco-friendly and suitable for in-situ application, but slower and less efficient than physical/chemical methods. | mdpi.com |

Building on this knowledge, future research should focus on developing more sustainable and effective environmental technologies. springerprofessional.derestorical.com Key directions include:

Enhanced Bioremediation: Identifying and engineering microorganisms (bacteria or fungi) with superior capabilities to degrade this compound and its parent compounds. This includes exploring microbial consortia and optimizing environmental conditions for their activity.

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as photocatalysis with novel nanomaterials (e.g., TiO2), Fenton reactions, or ozonation, for the complete mineralization of these pollutants in water and soil. springerprofessional.de

Hybrid Remediation Systems: Designing integrated systems that combine the speed of physical or chemical methods with the sustainability of bioremediation. For example, using ZVI to quickly reduce the initial high concentration of pollutants, followed by bioremediation to handle residual contamination.

Source Control Technologies: Developing more effective emission control technologies for diesel engines and other combustion sources to prevent the formation and release of 1-nitropyrene into the environment in the first place.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-nitropyren-1-ol in laboratory settings, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of pyrene derivatives under controlled conditions. For example, regioselective nitration can be achieved using a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) to minimize over-nitration. Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate this compound from positional isomers.

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the nitro group's position and hydroxyl substitution. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV-Vis detection can validate purity and molecular weight. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with spectral libraries .

Q. What protocols are recommended for detecting trace levels of this compound in environmental samples (e.g., air particulate matter)?

- Methodological Answer : Solid-phase extraction (SPE) using C18 cartridges followed by HPLC with fluorescence detection offers high sensitivity (detection limits ~0.1 ppb). For complex matrices, tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode improves specificity. Calibration curves using deuterated analogs (e.g., 1-nitropyrene-d9) as internal standards enhance accuracy .

Advanced Research Questions

Q. What mechanisms underlie the photodegradation of this compound in aqueous environments, and how do hydroxyl radicals influence its stability?

- Methodological Answer : Advanced oxidation processes (AOPs) using UV/H₂O₂ can be employed to study degradation kinetics. Electron paramagnetic resonance (EPR) spectroscopy identifies reactive oxygen species (ROS) like hydroxyl radicals. Quantum chemical calculations (DFT) model bond dissociation energies to predict degradation pathways. Comparative studies with nitro-PAH analogs (e.g., 1-nitropyrene) reveal substituent-specific reactivity .

Q. How do metabolic pathways of this compound in mammalian systems contribute to its mutagenicity, and what in vitro models best replicate these effects?

- Methodological Answer : Cytochrome P450-mediated metabolism (e.g., CYP1A1/1B1) generates reactive intermediates like epoxides. Ames tests with Salmonella typhimurium strains (TA98, TA100) assess mutagenic potential. For mechanistic insights, human hepatocyte cultures or microsomal incubations paired with LC-HRMS detect DNA adducts (e.g., 8-oxo-dG). Dose-response studies should account for nitroreductase activity variations .

Q. How can discrepancies in reported toxicity data for this compound be resolved, particularly regarding its carcinogenic potential?